

# Validating the Structure of 2-Bromo-5-phenylthiazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

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For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical cornerstone of any study. This guide provides a comparative overview of standard analytical techniques used to validate the structure of **2-Bromo-5-phenylthiazole** and its derivatives. The methodologies detailed herein, supported by experimental data from peer-reviewed literature, offer a robust framework for structural elucidation.

## Comparative Analysis of Spectroscopic and Crystallographic Data

The structural validation of **2-Bromo-5-phenylthiazole** derivatives relies on a combination of spectroscopic and crystallographic methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide substantial evidence for the molecular structure, single-crystal X-ray diffraction is often employed for unambiguous confirmation, especially in cases of regio- and stereoisomerism.<sup>[1][2]</sup>

Below is a summary of expected and reported analytical data for representative **2-Bromo-5-phenylthiazole** derivatives.

Technique	Derivative	Observed Data	Reference
<sup>1</sup> H NMR	2-Bromo-5-phenylthiazole	Aromatic protons of the phenyl group typically appear in the δ 7.0–8.5 ppm region. The single proton on the thiazole ring is also expected in this region.	[3]
	5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	δ 2.45 (s, 3H, CH <sub>3</sub> ), 3.56 (s, 3H, CH <sub>3</sub> ), 7.37 (d, J = 3.6 Hz, 1H, thiazole-H), 7.94 (d, J = 3.6 Hz, 1H, thiazole-H), 8.20 (s, 1H, imidazole-H), 9.60 (s, 1H, NH)	[4]
	2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole	δ 2.38 (3H, s, CH <sub>3</sub> ), 3.24 (3H, s, CH <sub>3</sub> ), 7.46–7.47 (2H, m, aromatic CH), 7.49 (1H, s, thiazole CH), 7.90 (2H, d, J = 7.52 Hz), 7.96 (2H, d, J = 7.80 Hz), 8.01 (2H, d, J = 8.12 Hz)	[5]
<sup>13</sup> C NMR	8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazole	δ 102.67, 111.97, 119.88, 121.00, 122.27, 123.27, 127.30, 127.58, 128.95, 129.63, 132.95, 137.15, 141.13, 153.45, 167.01	[6]

	$\delta$ 14.50 (CH <sub>3</sub> ), 44.02 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole 127.64, 127.73, 129.13, 129.52, 132.44, 133.97, 140.74, 143.06, 145.29, 170.05		
Mass Spec.	8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazole	HRMS (EI) calcd for C <sub>17</sub> H <sub>11</sub> N <sub>5</sub> S (M <sup>+</sup> ): 317.0715. Found: 317.0726	[6]
	2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole	HRMS (m/z): [M + H] <sup>+</sup> calcd for C <sub>18</sub> H <sub>16</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub> Cl, 406.0445; found, 406.0448	[5]
X-ray	(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one	Unambiguous determination of the regioisomeric product.	[1]
	8-(1H-indol-2-yl)-5-(p-tolyl)-[1][3][6]triazolo[3,4-b][1][6][7]thiadiazole	Monoclinic system, space group P2 <sub>1</sub> /n. Confirmed molecular and supramolecular structure.	[6]

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from standard practices reported in the literature.[5][6][8][9][10]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Bromo-5-phenylthiazole** derivative in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Acquire spectra at room temperature.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR Acquisition:
  - Acquire spectra using a proton-decoupled sequence.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.
  - Chemical shifts are reported in ppm relative to the solvent peak.

## Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and elemental composition of the molecule.
- Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography.
- Data Acquisition:

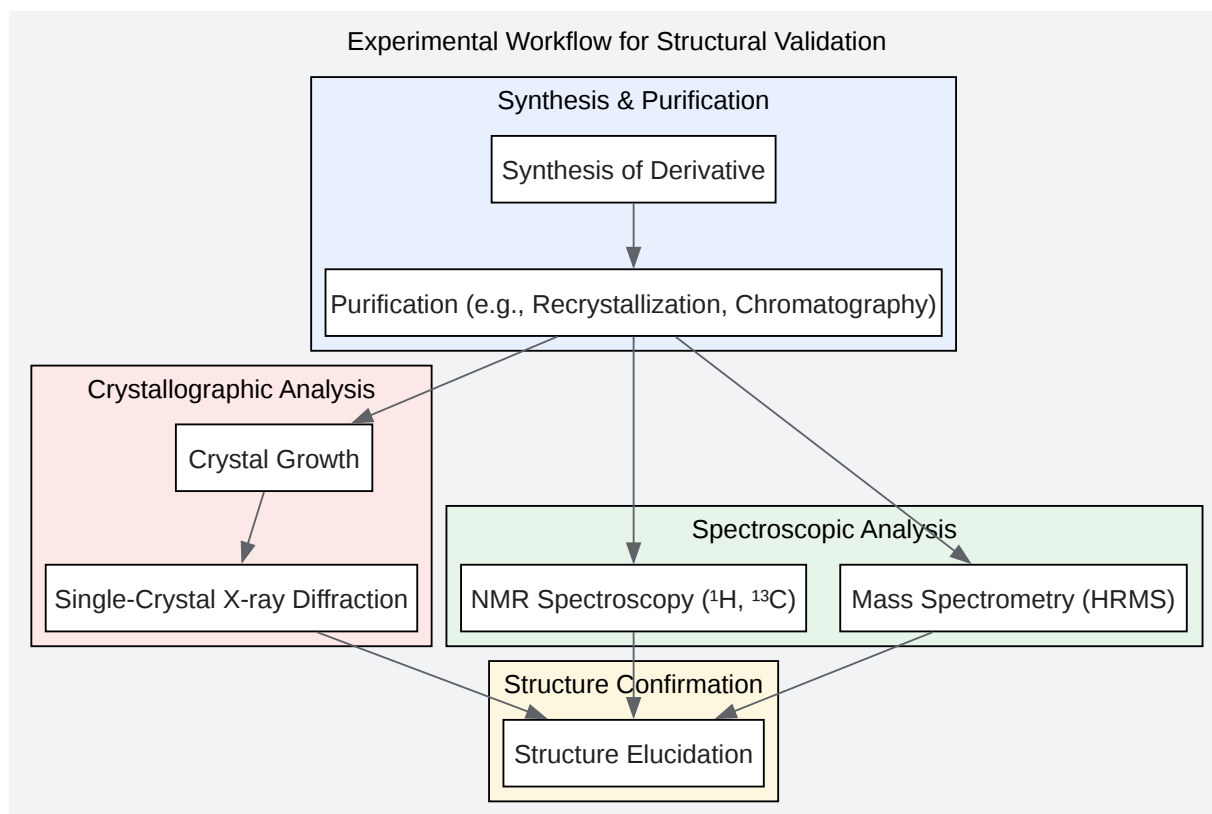
- Acquire spectra in positive or negative ion mode, depending on the nature of the analyte.
- The instrument is calibrated to ensure high mass accuracy.
- The molecular formula is determined by comparing the measured mass-to-charge ratio ( $m/z$ ) with the theoretical value.

## Single-Crystal X-ray Diffraction

- Purpose: To provide an unambiguous three-dimensional structure of the molecule in the solid state.
- Crystal Growth: Grow single crystals of the **2-Bromo-5-phenylthiazole** derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
- Data Collection:
  - Mount a suitable crystal on a goniometer.
  - Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation).
  - Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
  - The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.
  - The structural model is then refined using full-matrix least-squares on  $F^2$ .
  - The final structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.<sup>[6]</sup>

## Visualizing the Workflow and Biological Context

To aid in understanding the process of structural validation and the potential biological relevance of these compounds, the following diagrams are provided.

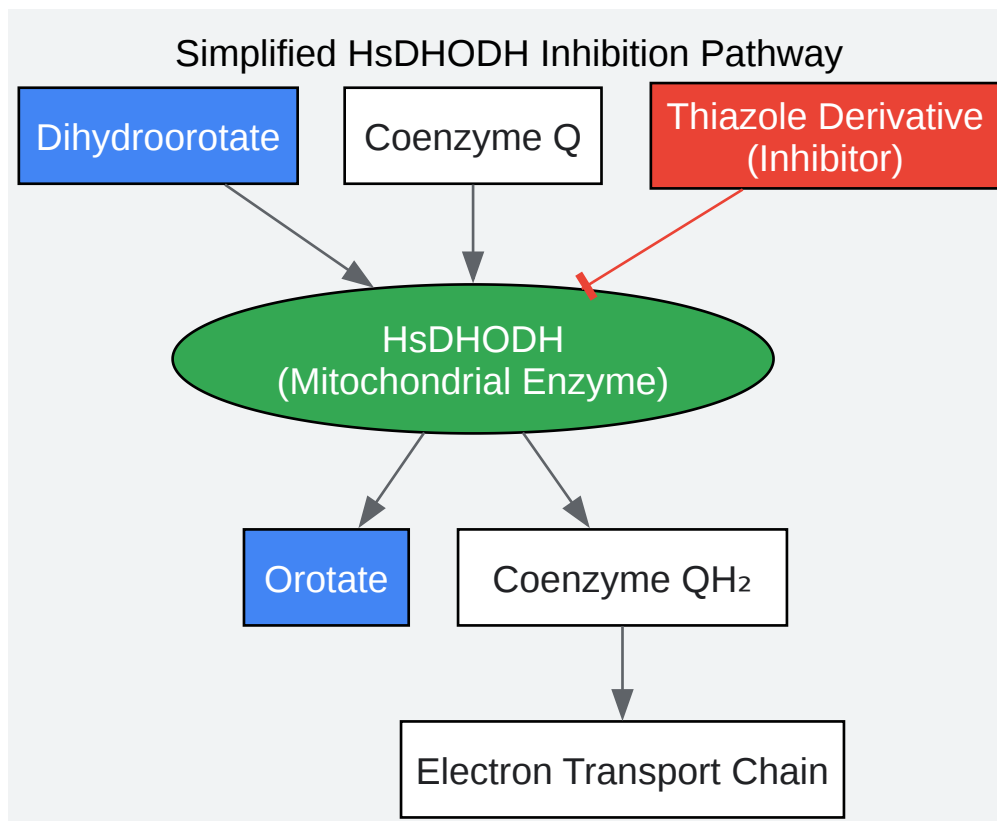


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Caption: Workflow for the synthesis and structural validation of **2-Bromo-5-phenylthiazole** derivatives.

Thiazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes involved in disease pathways.<sup>[7][11]</sup> For example, some thiazole derivatives have been investigated as inhibitors of human dihydroorotate dehydrogenase

(HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a therapeutic target for autoimmune diseases.[7]



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Caption: Inhibition of HsDHODH by a thiazole derivative blocks pyrimidine biosynthesis.

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